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Compound of Interest

Compound Name: GSK2850163

Cat. No.: B15606289

A detailed comparison of the efficacy of GSK2850163 (Belantamab Mafodotin) and Amgen's
BCMA-targeted BiTE® molecules for the treatment of relapsed or refractory multiple myeloma.

Introduction

In the landscape of targeted therapies for relapsed or refractory multiple myeloma (RRMM),
both antibody-drug conjugates (ADCs) and bispecific T-cell engagers (BiTEs®) have emerged
as promising modalities. Both approaches can be directed against the B-cell maturation
antigen (BCMA), a protein highly expressed on the surface of myeloma cells. This guide
provides a comparative overview of GSK2850163 (belantamab mafodotin), a BCMA-targeted
ADC, and Amgen's BCMA-targeted BIiTE® molecules, AMG 420 (pavutonalsin) and AMG 701
(pavurutamab). While direct head-to-head clinical trial data is not available, this comparison will
draw upon published data from key clinical studies to evaluate their respective efficacy,
mechanisms of action, and experimental protocols.

Mechanism of Action

GSK2850163 (Belantamab Mafodotin) is an antibody-drug conjugate. Its mechanism involves a
humanized anti-BCMA monoclonal antibody linked to the cytotoxic agent monomethyl auristatin
F (MMAF). Upon binding to BCMA on myeloma cells, the ADC is internalized, and MMAF is
released, leading to cell cycle arrest and apoptosis.

Amgen's BCMA-targeted BiTE® Molecules (AMG 420 and AMG 701) are bispecific antibodies
that engage both a patient's T-cells (via the CD3 receptor) and myeloma cells (via BCMA). This
dual binding creates a synapse between the T-cell and the cancer cell, leading to T-cell
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activation and targeted killing of the myeloma cell. AMG 701 is a half-life extended (HLE)
BiTE®, allowing for less frequent dosing compared to the first-generation AMG 420.[1]

Efficacy Data

The following tables summarize key efficacy data from clinical trials of GSK2850163 and
Amgen's BCMA-targeted BITES®.

Table 1: Efficacy of GSK2850163 (Belantamab Mafodotin) in the DREAMM-2 Study

Endpoint 2.5 mglkg cohort (n=97) 3.4 mglkg cohort (n=99)
Overall Response Rate (ORR)  31%][2] 35%][2]
>Very Good Partial Response
19%[2] 24%(2]
(VGPR)
Median Duration of Response
Not Reached 11.0 months
(DoR)
Median Progression-Free
2.9 months 4.9 months

Survival (PFS)

Data from the pivotal phase 2 DREAMM-2 study in heavily pretreated RRMM patients.[2]

Table 2: Efficacy of Amgen's BCMA-targeted BiTE® Molecules in Phase 1 Studies
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Minimal
=2Complete Residual
Drug Study Dose ORR Response Disease
(CR) (MRD)
Negativity
First-in- 40% of
human 400 u g/day patients at
AMG 420 70%[3] 50%[3]
(NCT025142  (MTD) 400 p g/day
39) dose[4]
6 of 7 tested
Phase 1 )
patients were
AMG 701 (NCT032879  3-18 mg 36%][5] N/A
MRD-
08) )
negative[5]

Data for AMG 420 is from the maximum tolerated dose (MTD) cohort of its first-in-human trial.
[3] Data for AMG 701 is from a Phase 1 dose-escalation study.[5]

Experimental Protocols

DREAMM-2 (NCT03525678) for GSK2850163[6]

Study Design: A phase 2, open-label, randomized, two-arm study.[6]

» Patient Population: Patients with RRMM who had received at least three prior lines of
therapy, were refractory to a proteasome inhibitor and an immunomodulatory agent, and had
failed an anti-CD38 antibody.[6]

« Intervention: Patients were randomized to receive either 2.5 mg/kg or 3.4 mg/kg of
GSK2850163 intravenously every 3 weeks until disease progression or unacceptable
toxicity.[6]

Primary Endpoint: Overall Response Rate (ORR).[2]
Phase 1 Study of AMG 420 (NCT02514239)[3]

o Study Design: A first-in-human, phase 1, dose-escalation study.[3][4]
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» Patient Population: Patients with relapsed and/or refractory multiple myeloma who had
progressed after at least two prior lines of therapy.[3]

« Intervention: AMG 420 was administered via continuous intravenous infusion in 6-week
cycles, with dose escalation across different cohorts.[3]

e Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting
toxicities.[7]

Phase 1 Study of AMG 701 (NCT03287908)[5]
o Study Design: A phase 1, dose-escalation study.

o Patient Population: Heavily pre-treated patients with relapsed/refractory multiple myeloma
who had received a median of six prior lines of therapy.[5]

 Intervention: AMG 701 administered intravenously. The half-life extended formulation allows
for intermittent dosing.[1]

o Primary Objectives: To evaluate the safety and tolerability and to estimate a biologically
active dose.[8]
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Caption: Mechanism of action for GSK2850163 (Belantamab Mafodotin).
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Caption: Mechanism of action for Amgen's BCMA-targeted BiTE® molecules.

Conclusion

Both GSK2850163 and Amgen's BCMA-targeted BiTE® molecules have demonstrated
significant clinical activity in heavily pretreated RRMM patients. GSK2850163, as an ADC,
offers a distinct mechanism of directly delivering a cytotoxic payload to myeloma cells. In
contrast, Amgen's BiTEs®, particularly the first-in-class AMG 420, have shown high response
rates by redirecting the patient's own immune system to fight the cancer. The development of
the half-life extended AMG 701 aimed to improve upon the dosing convenience of the first-
generation BITE®. The choice between these therapeutic strategies may depend on patient-
specific factors, previous lines of therapy, and the evolving landscape of multiple myeloma
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treatment. Further clinical investigation, including potential head-to-head trials, would be
necessary to definitively compare the efficacy and safety of these promising agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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